N-Formyldihydrocarminomycin
Description
N-Formyldihydrocarminomycin is a semi-synthetic derivative of carminomycin, an anthracycline antibiotic. Anthracyclines are known for their intercalation into DNA and inhibition of topoisomerase II, leading to anticancer effects. The N-formyl group on the amino sugar (e.g., daunosamine) may enhance stability against enzymatic degradation or alter pharmacokinetics.
Properties
Molecular Formula |
C27H29NO11 |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide |
InChI |
InChI=1S/C27H29NO11/c1-10-22(32)14(28-9-29)6-17(38-10)39-16-8-27(37,11(2)30)7-13-19(16)26(36)21-20(24(13)34)23(33)12-4-3-5-15(31)18(12)25(21)35/h3-5,9-11,14,16-17,22,30-32,34,36-37H,6-8H2,1-2H3,(H,28,29)/t10?,11?,14?,16-,17?,22?,27-/m0/s1 |
InChI Key |
HWGIRYDJVNUXEB-RTBMOYRQSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)NC=O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)NC=O)O |
Synonyms |
N-formyl-13-dihydrocarminomycin NFD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Modifications in N-Formylated Antibiotics
3′-(N-Demethyl)-3′-N-Formylazithromycin ()
- Parent Compound : Azithromycin (macrolide antibiotic).
- Key Modifications: N-demethylation and N-formylation at the desosamine sugar moiety. Structural formula: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3-(N-methyl)formamido-3,4,6-trideoxy-β-d-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one.
- Comparison with N-Formyldihydrocarminomycin: Both feature N-formylation on sugar moieties (desosamine in azithromycin vs. daunosamine in carminomycin). The modification likely aims to mitigate resistance mechanisms (e.g., enzymatic inactivation) and improve bioavailability . Unlike anthracyclines, azithromycin derivatives target bacterial ribosomes, highlighting divergent therapeutic applications despite shared functionalization.
N-Formylglycine ()
- Parent Compound: Glycine (amino acid).
- Key Modifications: Formylation of the amino group.
- Comparison with this compound: N-Formylglycine is a reactive intermediate used in biochemical research, whereas this compound is a drug derivative. Both compounds emphasize the role of N-formylation in altering chemical reactivity: in N-Formylglycine, it participates in enzyme catalysis; in anthracyclines, it may modulate DNA binding or metabolic stability .
Functional Group Comparisons in Pharmaceutical Impurities
Ranitidine Complex Nitroacetamide ()
- Parent Compound : Ranitidine (H2 receptor antagonist).
- Key Modifications :
- Nitroacetamide group introduced as an impurity.
- Comparison with this compound: Nitro groups (electron-withdrawing) vs. formyl groups (polar, moderately electron-withdrawing) influence solubility and metabolic pathways. Such modifications in impurities highlight the importance of functional groups in determining pharmacological safety and efficacy .
Ranitidine Amino Alcohol Hemifumarate ()
- Key Modifications: Amino alcohol substituent.
- Comparison with Dihydrocarminomycin: Reduction (dihydro modification) in anthracyclines reduces quinone-related toxicity, akin to how amino alcohol groups in ranitidine derivatives alter physicochemical properties (e.g., solubility, stability) .
Hypothetical Data Table: Structural and Functional Comparisons
Research Implications and Limitations
- Gaps in Evidence: Direct pharmacological data on this compound is absent in the provided sources. Comparisons rely on structural analogies.
- Future Directions : Studies should evaluate the impact of dihydro and N-formyl modifications on anthracycline efficacy, toxicity, and resistance profiles.
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